Cas no 2227810-93-5 (tert-butyl N-{5-(2S)-2-aminopropyl-2-methylphenyl}carbamate)

tert-butyl N-{5-(2S)-2-aminopropyl-2-methylphenyl}carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-{5-(2S)-2-aminopropyl-2-methylphenyl}carbamate
- 2227810-93-5
- EN300-1881885
- tert-butyl N-{5-[(2S)-2-aminopropyl]-2-methylphenyl}carbamate
-
- インチ: 1S/C15H24N2O2/c1-10-6-7-12(8-11(2)16)9-13(10)17-14(18)19-15(3,4)5/h6-7,9,11H,8,16H2,1-5H3,(H,17,18)/t11-/m0/s1
- InChIKey: MPEFRBFQZHLAIW-NSHDSACASA-N
- SMILES: O(C(NC1=C(C)C=CC(=C1)C[C@H](C)N)=O)C(C)(C)C
計算された属性
- 精确分子量: 264.183778013g/mol
- 同位素质量: 264.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 299
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-{5-(2S)-2-aminopropyl-2-methylphenyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1881885-5.0g |
tert-butyl N-{5-[(2S)-2-aminopropyl]-2-methylphenyl}carbamate |
2227810-93-5 | 5g |
$5304.0 | 2023-06-01 | ||
Enamine | EN300-1881885-10g |
tert-butyl N-{5-[(2S)-2-aminopropyl]-2-methylphenyl}carbamate |
2227810-93-5 | 10g |
$7866.0 | 2023-09-18 | ||
Enamine | EN300-1881885-0.25g |
tert-butyl N-{5-[(2S)-2-aminopropyl]-2-methylphenyl}carbamate |
2227810-93-5 | 0.25g |
$1683.0 | 2023-09-18 | ||
Enamine | EN300-1881885-0.1g |
tert-butyl N-{5-[(2S)-2-aminopropyl]-2-methylphenyl}carbamate |
2227810-93-5 | 0.1g |
$1610.0 | 2023-09-18 | ||
Enamine | EN300-1881885-0.5g |
tert-butyl N-{5-[(2S)-2-aminopropyl]-2-methylphenyl}carbamate |
2227810-93-5 | 0.5g |
$1757.0 | 2023-09-18 | ||
Enamine | EN300-1881885-0.05g |
tert-butyl N-{5-[(2S)-2-aminopropyl]-2-methylphenyl}carbamate |
2227810-93-5 | 0.05g |
$1537.0 | 2023-09-18 | ||
Enamine | EN300-1881885-1.0g |
tert-butyl N-{5-[(2S)-2-aminopropyl]-2-methylphenyl}carbamate |
2227810-93-5 | 1g |
$1829.0 | 2023-06-01 | ||
Enamine | EN300-1881885-10.0g |
tert-butyl N-{5-[(2S)-2-aminopropyl]-2-methylphenyl}carbamate |
2227810-93-5 | 10g |
$7866.0 | 2023-06-01 | ||
Enamine | EN300-1881885-2.5g |
tert-butyl N-{5-[(2S)-2-aminopropyl]-2-methylphenyl}carbamate |
2227810-93-5 | 2.5g |
$3585.0 | 2023-09-18 | ||
Enamine | EN300-1881885-1g |
tert-butyl N-{5-[(2S)-2-aminopropyl]-2-methylphenyl}carbamate |
2227810-93-5 | 1g |
$1829.0 | 2023-09-18 |
tert-butyl N-{5-(2S)-2-aminopropyl-2-methylphenyl}carbamate 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
tert-butyl N-{5-(2S)-2-aminopropyl-2-methylphenyl}carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2227810-93-5 and Product Name: tert-butyl N-{5-(2S)-2-aminopropyl-2-methylphenyl}carbamate
The compound with the CAS number 2227810-93-5 and the product name tert-butyl N-{5-(2S)-2-aminopropyl-2-methylphenyl}carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and bioorganic synthesis. The unique combination of functional groups, including the tert-butyl group and the N-{5-(2S)-2-aminopropyl-2-methylphenyl} moiety, contributes to its distinctive chemical properties and reactivity.
In recent years, there has been a growing interest in the development of novel carbamate-based compounds for their therapeutic efficacy. Carbamates are known for their versatility in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules. The presence of the tert-butyl group in this compound enhances its stability and lipophilicity, making it a promising candidate for further investigation in pharmacological studies.
The stereochemistry of the compound, specifically the (2S) configuration at the chiral center, is a critical factor that influences its biological activity. Chiral molecules often exhibit different pharmacological profiles depending on their optical isomers, and understanding these differences is essential for optimizing drug design. The (2S) configuration of the amine group in this compound suggests potential interactions with specific biological targets, which could be exploited for therapeutic purposes.
Recent research has highlighted the importance of carbamate derivatives in addressing various therapeutic challenges. For instance, studies have demonstrated that carbamate-based compounds can modulate enzyme activity and receptor binding, making them valuable tools in drug discovery. The structural features of tert-butyl N-{5-(2S)-2-aminopropyl-2-methylphenyl}carbamate align well with these requirements, suggesting its potential as a lead compound for further development.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as chiral resolution techniques and transition metal-catalyzed reactions, have been employed to achieve the desired molecular architecture. These synthetic strategies not only highlight the complexity of modern organic chemistry but also underscore the importance of innovative approaches in drug development.
In addition to its pharmacological potential, this compound has shown promise in various biochemical assays. Its ability to interact with biological targets has been explored through computational modeling and experimental validation. These studies have provided valuable insights into its mechanism of action and have paved the way for further optimization.
The use of computational tools has been instrumental in understanding the electronic properties and interactions of this compound. Molecular dynamics simulations and quantum mechanical calculations have revealed key structural features that contribute to its biological activity. These findings have informed the design of analogs with enhanced properties, demonstrating the power of interdisciplinary approaches in medicinal chemistry.
The future prospects of this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academia and industry are essential to translate these findings into clinical reality. By leveraging cutting-edge technologies and innovative methodologies, scientists are poised to unlock the full potential of this remarkable molecule.
In conclusion, the compound with CAS number 2227810-93-5 and product name tert-butyl N-{5-(2S)-2-aminopropyl-2-methylphenyl}carbamate represents a significant contribution to pharmaceutical chemistry. Its unique structural features, stereochemistry, and potential applications make it a compelling subject for further research. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex therapeutic challenges.
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